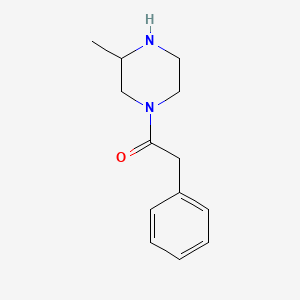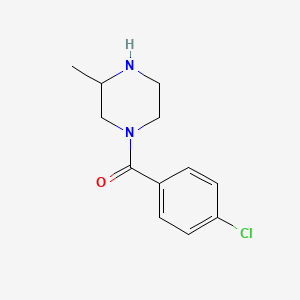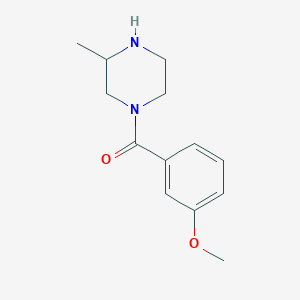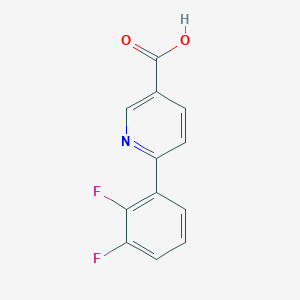
6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, or 5-F2MPA, is a compound of interest to scientists due to its potential to act as a ligand of nicotinic acetylcholine receptors (nAChRs). nAChRs are proteins that are located on the surface of cells and are involved in a variety of physiological functions, including muscle contraction, memory formation, and learning. 5-F2MPA has been studied for its potential to interact with nAChRs in a manner that could be beneficial for various medical applications.
Applications De Recherche Scientifique
5-F2MPA has been studied for its potential to interact with 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, 95% in a manner that could be beneficial for various medical applications. It has been shown to act as a partial agonist of the nicotinic acetylcholine receptor, meaning that it can activate the receptor to a certain degree, but not as strongly as a full agonist. 5-F2MPA has been studied for its potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential to be used as an analgesic and an anti-inflammatory agent.
Mécanisme D'action
5-F2MPA binds to the nicotinic acetylcholine receptor in a manner that is similar to that of other agonists. It binds to the receptor site and causes a conformational change in the receptor, which leads to the opening of an ion channel. This opening of the ion channel leads to the influx of ions, which causes the receptor to become activated.
Biochemical and Physiological Effects
The activation of the nicotinic acetylcholine receptor by 5-F2MPA leads to a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which can lead to an increase in cognitive function and memory formation. It has also been shown to increase the release of norepinephrine and serotonin, which can lead to an increase in mood and alertness. Additionally, 5-F2MPA has been shown to have antinociceptive and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-F2MPA has several advantages for lab experiments. It has a high purity of 95%, which means that it is relatively easy to obtain and use in experiments. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to consider when using 5-F2MPA in experiments. It is not as potent as other agonists, which means that it may not be as effective in producing the desired results. Additionally, it is not as selective as other agonists, which means that it may interact with other receptors in addition to the nicotinic acetylcholine receptor.
Orientations Futures
The potential future directions for 5-F2MPA are numerous. It has been studied for its potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has been studied for its potential to be used as an analgesic and an anti-inflammatory agent. Further research is needed to determine the exact mechanism of action of 5-F2MPA and to identify any potential side effects. Additionally, further research is needed to determine the optimal dosage and formulation for the use of 5-F2MPA in clinical trials. Finally, further research is needed to identify any potential interactions between 5-F2MPA and other drugs or compounds.
Méthodes De Synthèse
5-F2MPA can be synthesized in a variety of ways. The most common method of synthesis involves the reaction of 5-fluorophenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. This reaction yields a product with a purity of 95%. Other methods of synthesis include the reaction of 5-fluorobenzaldehyde with 2-methoxyphenol in the presence of a base catalyst, the reaction of 5-fluorobenzaldehyde with 2-methoxyphenol in the presence of a hydrogen halide, and the reaction of 5-fluorobenzaldehyde with 2-methoxyphenol in the presence of an organometallic catalyst.
Propriétés
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONAAQWEWJMPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647033 |
Source


|
| Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887976-43-4 |
Source


|
| Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)






